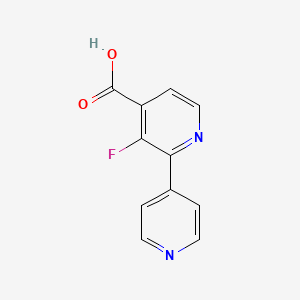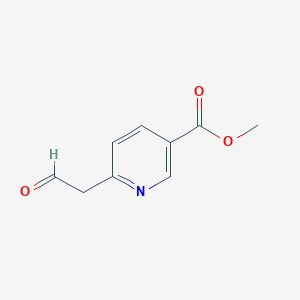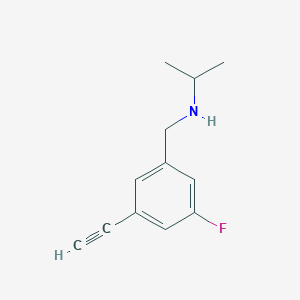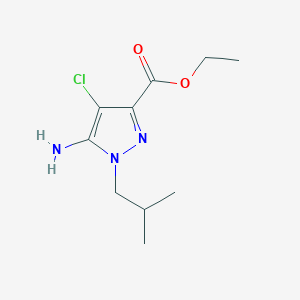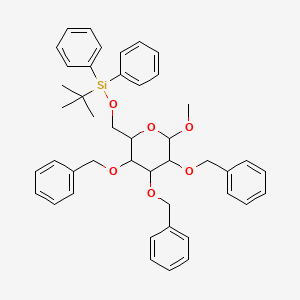
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of a tert.-butyldiphenylsilyl group at the 6th position and benzyl groups at the 2nd, 3rd, and 4th positions of the glucopyranoside ring. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosylation reactions.
Métodos De Preparación
The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Introduction of the Silyl Group: The tert.-butyldiphenylsilyl group is introduced at the 6th position using tert.-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide and a base such as silver oxide.
Análisis De Reacciones Químicas
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyl groups, typically using hydrogenation with palladium on carbon as a catalyst.
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon. Major products formed from these reactions include deprotected glucopyranosides and oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes.
Medicine: It serves as a precursor in the synthesis of glycosylated drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside involves its role as a protecting group in synthetic chemistry. The tert.-butyldiphenylsilyl group protects the hydroxyl group at the 6th position, preventing unwanted reactions during synthetic processes. The benzyl groups protect the hydroxyl groups at the 2nd, 3rd, and 4th positions, allowing for selective reactions at other positions.
Comparación Con Compuestos Similares
Similar compounds to Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside include:
Methyl-6-O-tert-butyldiphenylsilyl-alpha-D-galactopyranoside: This compound has a similar structure but with a galactopyranoside ring instead of a glucopyranoside ring.
Methyl-6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside: This compound differs in the configuration at the anomeric carbon, having a beta configuration instead of an alpha configuration.
The uniqueness of this compound lies in its specific protecting groups and their positions, which make it particularly useful in selective synthetic reactions.
Propiedades
IUPAC Name |
tert-butyl-[[6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50O6Si/c1-44(2,3)51(37-26-16-8-17-27-37,38-28-18-9-19-29-38)49-33-39-40(46-30-34-20-10-5-11-21-34)41(47-31-35-22-12-6-13-23-35)42(43(45-4)50-39)48-32-36-24-14-7-15-25-36/h5-29,39-43H,30-33H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKFJRDKMXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





